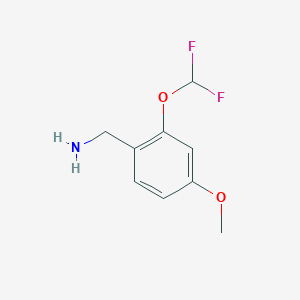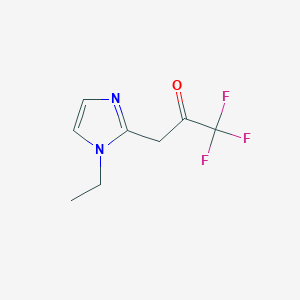![molecular formula C12H18Cl2N2O B13522401 1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride](/img/structure/B13522401.png)
1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride is a chemical compound with the molecular formula C12H18Cl2N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with piperidin-2-one and 4-aminobenzyl chloride.
Reaction: The piperidin-2-one is reacted with 4-aminobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, improving efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(4-Methylphenyl)methyl]piperidin-2-onedihydrochloride
- 1-[(4-Chlorophenyl)methyl]piperidin-2-onedihydrochloride
- 1-[(4-Nitrophenyl)methyl]piperidin-2-onedihydrochloride
Uniqueness
1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride is unique due to its specific amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C12H18Cl2N2O |
|---|---|
Poids moléculaire |
277.19 g/mol |
Nom IUPAC |
1-[(4-aminophenyl)methyl]piperidin-2-one;dihydrochloride |
InChI |
InChI=1S/C12H16N2O.2ClH/c13-11-6-4-10(5-7-11)9-14-8-2-1-3-12(14)15;;/h4-7H,1-3,8-9,13H2;2*1H |
Clé InChI |
PJMKDSWTTJDCCL-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(=O)C1)CC2=CC=C(C=C2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


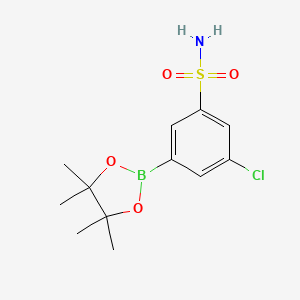
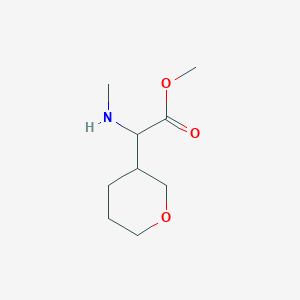
![tert-butylN-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate](/img/structure/B13522328.png)
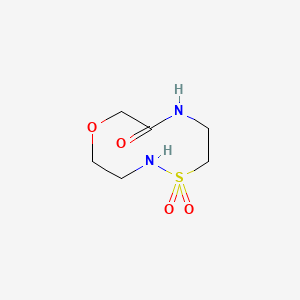
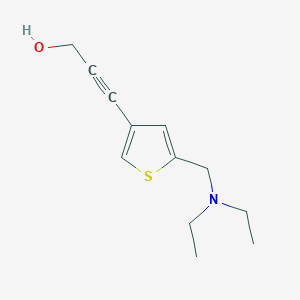

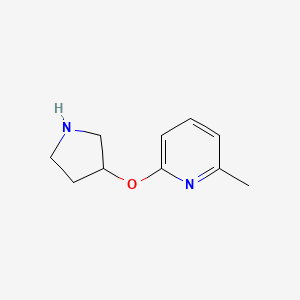
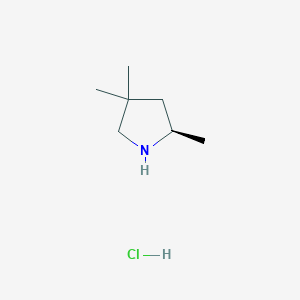

![Methyl 8-aminodispiro[3.1.36.14]decane-2-carboxylate hydrochloride](/img/structure/B13522383.png)
![2-[(1-benzothiophen-2-yl)methyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13522400.png)
